molecular formula C20H18N2O4 B1419638 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline CAS No. 20440-91-9

4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline

Cat. No.: B1419638
CAS No.: 20440-91-9
M. Wt: 350.4 g/mol
InChI Key: IRTXFNPBVZYVOU-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline is an organic compound with a complex structure that includes methoxy, nitro, and aniline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline typically involves multi-step organic reactions. One common method includes the nitration of 4-methoxyaniline to introduce the nitro group, followed by coupling reactions to attach the methoxyphenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of pharmaceuticals due to its bioactive functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can affect various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(4-methoxyphenyl)aniline: Lacks the nitro group, which may result in different reactivity and applications.

    N-(4-Methoxyphenyl)-N-(4-nitrophenyl)aniline: Similar structure but without the second methoxy group, affecting its chemical properties.

Uniqueness

4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties. This combination of functional groups makes it versatile for various chemical reactions and applications.

Properties

IUPAC Name

N,N-bis(4-methoxyphenyl)-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-25-19-11-7-16(8-12-19)21(17-9-13-20(26-2)14-10-17)15-3-5-18(6-4-15)22(23)24/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTXFNPBVZYVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668253
Record name 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20440-91-9
Record name 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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